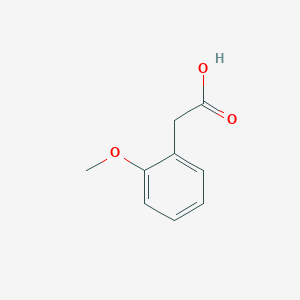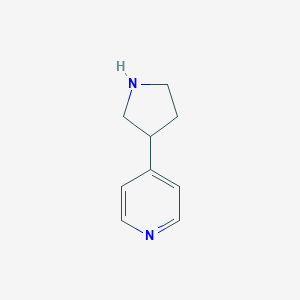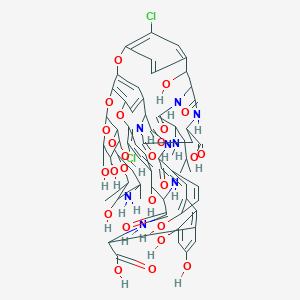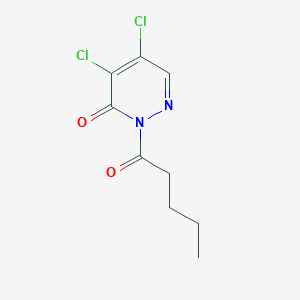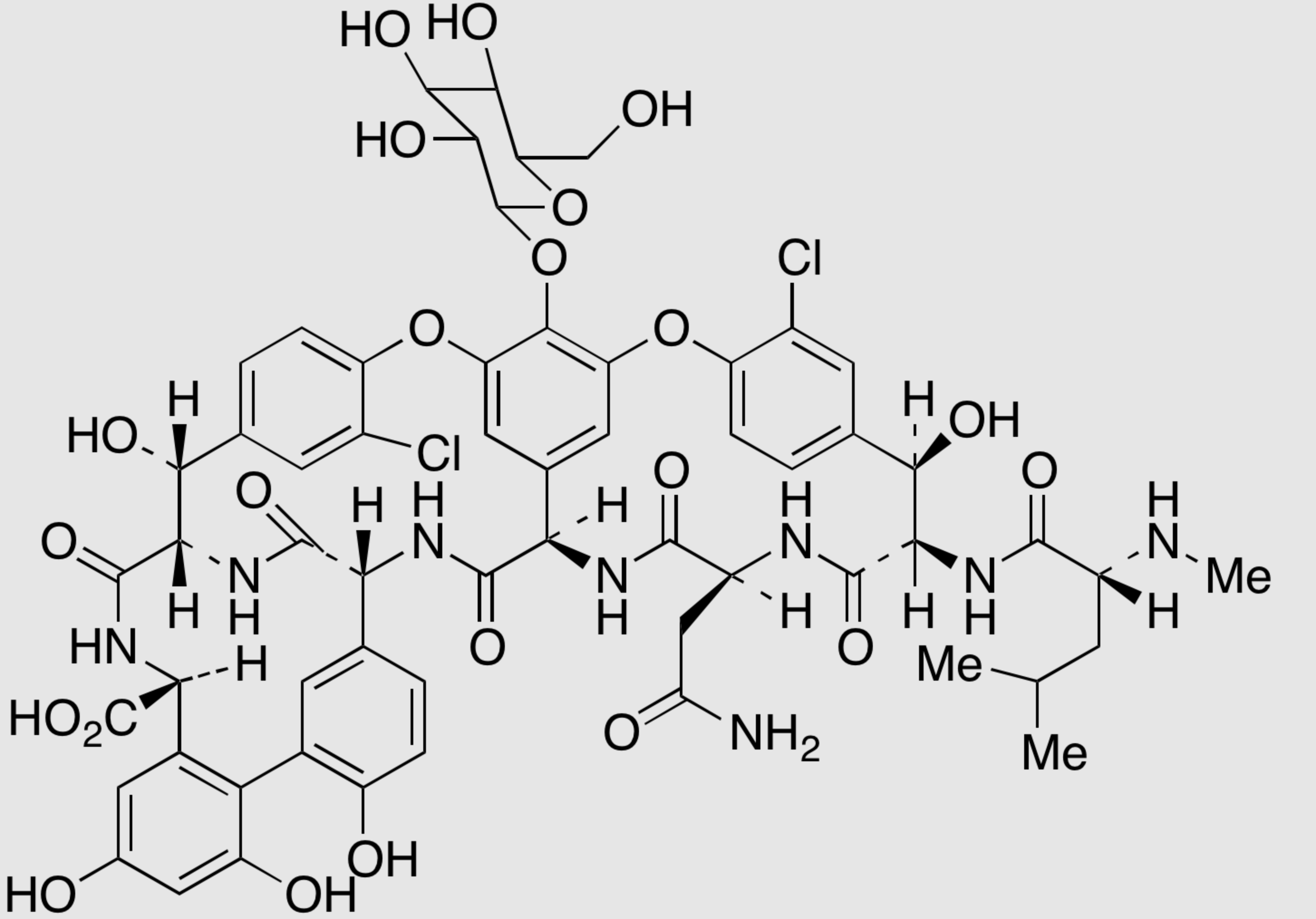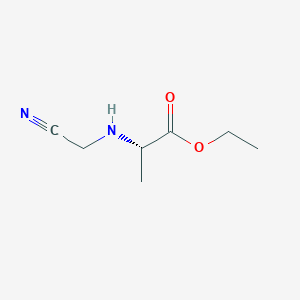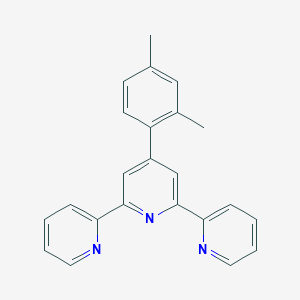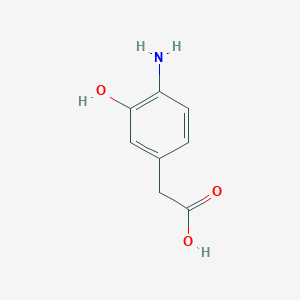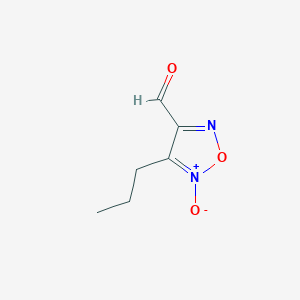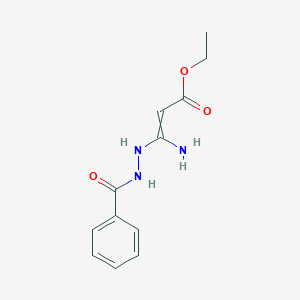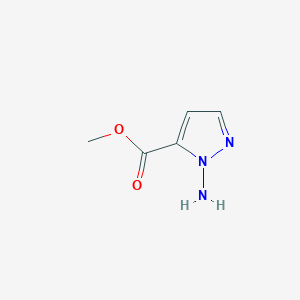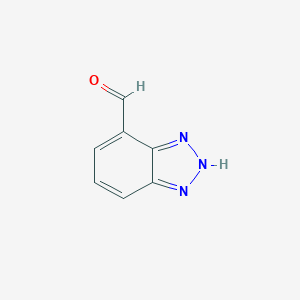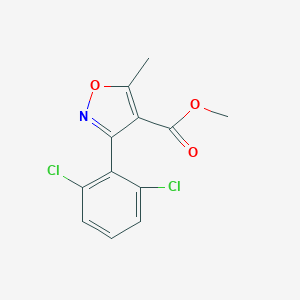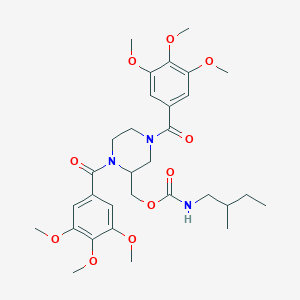
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate, also known as BTPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BTPMC is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.
Effets Biochimiques Et Physiologiques
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been shown to inhibit the proliferation of cancer cells. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has also been shown to inhibit the production of pro-inflammatory cytokines, and it has been shown to reduce inflammation in animal models. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has several advantages for lab experiments, including its stability and solubility in various solvents. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate is also relatively easy to synthesize using various methods. However, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has some limitations for lab experiments, including its potential toxicity and the need for further studies to understand its mechanism of action.
Orientations Futures
There are several future directions for the study of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate. One direction is to further investigate its potential as an anti-tumor agent, including its efficacy in animal models and its potential for combination therapy with other anti-tumor agents. Another direction is to investigate its potential as an anti-inflammatory agent, including its efficacy in animal models of inflammation and its potential for use in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate and to identify potential targets for drug development.
Méthodes De Synthèse
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate can be synthesized using various methods, including the reaction of 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine with 2-methylbutyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine with 2-methylbutylamine and the reaction of 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine with 2-methylbutyl chloroformate.
Applications De Recherche Scientifique
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been studied extensively for its potential applications in drug development. It has been shown to have antitumor activity, and it has been tested against various cancer cell lines. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has also been studied for its potential as an anti-inflammatory agent, and it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been studied for its potential as an antiviral agent, and it has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.
Propriétés
Numéro CAS |
129230-08-6 |
|---|---|
Nom du produit |
(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate |
Formule moléculaire |
C31H43N3O10 |
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(2-methylbutyl)carbamate |
InChI |
InChI=1S/C31H43N3O10/c1-9-19(2)16-32-31(37)44-18-22-17-33(29(35)20-12-23(38-3)27(42-7)24(13-20)39-4)10-11-34(22)30(36)21-14-25(40-5)28(43-8)26(15-21)41-6/h12-15,19,22H,9-11,16-18H2,1-8H3,(H,32,37) |
Clé InChI |
OQXNKIVBKDLXLO-UHFFFAOYSA-N |
SMILES |
CCC(C)CNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CCC(C)CNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Synonymes |
Carbamic acid, (2-methylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-p iperazinyl)methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopenta[c]pyrrole-1,3(2H,3aH)-dione, tetrahydro-5-methylene-, cis-(9CI)](/img/structure/B139650.png)
